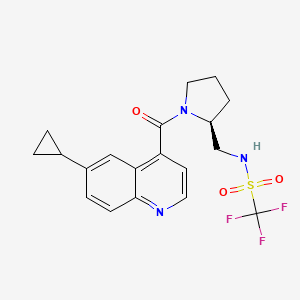

URAT1 inhibitor 10

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H20F3N3O3S |

|---|---|

Molecular Weight |

427.4 g/mol |

IUPAC Name |

N-[[(2S)-1-(6-cyclopropylquinoline-4-carbonyl)pyrrolidin-2-yl]methyl]-1,1,1-trifluoromethanesulfonamide |

InChI |

InChI=1S/C19H20F3N3O3S/c20-19(21,22)29(27,28)24-11-14-2-1-9-25(14)18(26)15-7-8-23-17-6-5-13(10-16(15)17)12-3-4-12/h5-8,10,12,14,24H,1-4,9,11H2/t14-/m0/s1 |

InChI Key |

XQQJMZIMHMGOOZ-AWEZNQCLSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

An In-depth Technical Guide to the Mechanism of Action of URAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a pivotal protein in the regulation of serum uric acid (sUA) levels.[1][2] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered urate from the urine back into the bloodstream.[2][3][4] Dysregulation of URAT1 activity, leading to increased urate reabsorption, is a major cause of hyperuricemia, a precursor to the painful inflammatory arthritis known as gout.[1][4] URAT1 inhibitors represent a key therapeutic class of uricosuric agents that target this transporter to increase uric acid excretion and lower sUA levels.[3][5] This guide provides a comprehensive overview of the molecular mechanism of action of URAT1 inhibitors, their structural basis of interaction, and a summary of their clinical application, supported by quantitative data and experimental methodologies.

The Role of URAT1 in Urate Homeostasis

URAT1 is a member of the solute carrier 22 (SLC22) family of organic anion transporters.[2][6] It functions as an antiporter, exchanging extracellular urate for intracellular organic anions such as lactate, nicotinate, and pyrazinoate.[2][7] This process is a critical step in the renal handling of uric acid and a primary determinant of circulating sUA concentrations.[8] Genetic variations in the SLC22A12 gene that result in loss-of-function mutations are associated with renal hypouricemia, highlighting the transporter's essential role in urate reabsorption.[2]

Molecular Mechanism of URAT1 Inhibition

URAT1 inhibitors are small molecules that competitively or non-competitively block the urate binding site of the transporter, thereby preventing the reabsorption of uric acid from the renal tubules.[5][9] This leads to increased urinary excretion of uric acid and a subsequent reduction in sUA levels.[5]

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for URAT1 inhibition. These studies reveal that URAT1 inhibitors bind to the central cavity of the transporter, stabilizing it in an inward-facing conformation.[6][10][11] This "locking" of the transporter in an inward-facing state prevents the conformational changes necessary for urate translocation across the cell membrane, effectively inhibiting its function.[10][11][12]

Key amino acid residues within the transmembrane domains of URAT1 have been identified as crucial for inhibitor binding. For instance, studies have shown that serine-35, phenylalanine-365, and isoleucine-481 in human URAT1 are critical for the high-affinity binding of several inhibitors.[9][13] The specific interactions between an inhibitor and these residues determine its potency and selectivity.

Signaling and Transport Pathway

The following diagram illustrates the physiological function of URAT1 in urate reabsorption and the mechanism of its inhibition.

Caption: URAT1-mediated urate reabsorption and its inhibition.

Key URAT1 Inhibitors and Clinical Data

Several URAT1 inhibitors have been developed and are in various stages of clinical use and development. These include older, non-selective uricosurics and newer, selective URAT1 inhibitors (sURIs).

| Inhibitor | Development Status | Key Clinical Findings |

| Lesinurad | Approved (in combination with a xanthine oxidase inhibitor) | In Phase III trials, lesinurad 200 mg in combination with allopurinol or febuxostat significantly lowered sUA levels compared to the xanthine oxidase inhibitor alone.[14] |

| Verinurad | Phase II Trials | Demonstrated potent sUA lowering in a dose-dependent manner in patients with gout and/or asymptomatic hyperuricemia.[14] |

| Dotinurad | Approved in Japan | Phase 3 trials showed non-inferiority to febuxostat and benzbromarone in sUA lowering with a favorable safety profile, particularly regarding renal and hepatic function.[15] |

| AR882 | Phase IIb Trials | Showed significant reduction in sUA and resolution of tophi in patients with gout, with a favorable safety profile compared to allopurinol.[16] |

| ABP-671 | Phase IIa Trials | At a dose of 1 mg once daily, 86% of patients reached sUA levels below 6 mg/dL. Higher doses led to 100% of patients achieving this target.[17] |

Experimental Protocols for Characterizing URAT1 Inhibitors

The characterization of novel URAT1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro URAT1 Inhibition Assay

A common method to assess the inhibitory activity of compounds on URAT1 is a cell-based transport assay using a stable cell line overexpressing the human URAT1 transporter (e.g., HEK293-hURAT1).

Protocol Outline:

-

Cell Culture: Culture HEK293-hURAT1 cells to confluence in appropriate media.

-

Compound Preparation: Prepare a dilution series of the test inhibitor and known reference inhibitors (e.g., benzbromarone, lesinurad).

-

Transport Assay:

-

Wash the cells with a pre-warmed buffer.

-

Pre-incubate the cells with the test inhibitor or vehicle control for a specified time.

-

Initiate the transport reaction by adding a buffer containing a labeled substrate, such as [¹⁴C]-uric acid, with or without the test inhibitor.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Stop the reaction by rapidly washing the cells with ice-cold buffer.

-

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of urate uptake at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: General experimental workflow for URAT1 inhibitor characterization.

Future Directions and Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]

- 11. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 16. acrconvergencetoday.org [acrconvergencetoday.org]

- 17. atombp.us [atombp.us]

The Discovery and Synthesis of URAT1 Inhibitor 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of URAT1 inhibitor 10, a potent and selective inhibitor of the urate transporter 1 (URAT1). URAT1 is a key regulator of serum uric acid levels, making it a prime therapeutic target for hyperuricemia and gout. This document details the quantitative data associated with URAT1 inhibitor 10, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Discovery and Rationale

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is primarily expressed in the apical membrane of renal proximal tubular cells. It plays a crucial role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is a well-established therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid levels, which is beneficial for the management of hyperuricemia and the prevention of gout flare-ups.

URAT1 inhibitor 10, also identified as Compound 23a, has emerged as a promising candidate due to its high potency and selectivity. Its chemical name is 2-(5-bromo-1-(4-cyclopropylnaphthalen-1-yl)-1H-imidazol-2-ylthio)acetic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for URAT1 inhibitor 10, facilitating a clear comparison of its pharmacological profile.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (URAT1) | 0.052 μM | Not specified | [1] |

| IC50 (OAT1) | 9.17 μM | MDCK-hOAT cells | [1] |

| Cytotoxicity (IC50) | > 64 μg/mL | HepG2 cells | [1] |

| IL-6 Inhibition | 25.6% (at 24 hours) | RAW264.7 cells | [1] |

Table 1: In Vitro Activity of URAT1 Inhibitor 10

| Parameter | Value | Animal Model | Dosing Regimen | Reference |

| Serum Uric Acid (SUA) Reduction | 53.9% | Potassium oxonate-induced hyperuricemic mice | 10 mg/kg, p.o., once daily for 7 days | [1] |

| t1/2 | 1.9 h | Mouse | 50 mg/kg, p.o. | [1] |

| tmax | 0.25 h | Mouse | 50 mg/kg, p.o. | [1] |

| Cmax | 8187 ng/mL | Mouse | 50 mg/kg, p.o. | [1] |

| AUC(0-t) | 10050 ng·h/mL | Mouse | 50 mg/kg, p.o. | [1] |

| AUC(0-∞) | 10255 ng·h/mL | Mouse | 50 mg/kg, p.o. | [1] |

| MRT(0-∞) | 1.43 h | Mouse | 50 mg/kg, p.o. | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of URAT1 Inhibitor 10

Synthesis of URAT1 Inhibitor 10

While a detailed, step-by-step synthesis protocol for URAT1 inhibitor 10 is not publicly available, a plausible synthetic route can be proposed based on its chemical structure and general organic synthesis principles for related imidazole and thioacetic acid derivatives. The synthesis would likely involve a multi-step process.

A potential synthetic approach could involve the initial construction of the substituted imidazole core, followed by a thiolation reaction and subsequent alkylation to introduce the acetic acid moiety. The key steps would likely be:

-

Synthesis of the Imidazole Core: A multi-component reaction, such as the Radziszewski imidazole synthesis or a variation thereof, could be employed. This would involve the condensation of a diketone (or its equivalent), an aldehyde (4-cyclopropyl-1-naphthaldehyde), an amine (ammonia or an ammonia source), and a bromine source to form the bromo-substituted imidazole ring.

-

Thiolation of the Imidazole: The bromo-imidazole intermediate would then be converted to a thiol. This could be achieved through various methods, such as reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis.

-

Alkylation with a Halogenated Acetic Acid Derivative: The final step would involve the S-alkylation of the imidazole-2-thiol with a suitable haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid product, URAT1 inhibitor 10.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of URAT1 inhibitor 10 are provided below. These are generalized protocols based on standard practices in the field.

URAT1 Inhibition Assay (In Vitro)

This assay is designed to measure the ability of a compound to inhibit the transport of uric acid by URAT1 expressed in a cellular system.

1. Cell Culture and Transfection:

- Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

- Cells are transiently or stably transfected with a plasmid encoding human URAT1. A control group is transfected with an empty vector.

2. Uric Acid Uptake Assay:

- Transfected cells are seeded in 24-well plates and grown to confluence.

- Cells are pre-incubated for a short period (e.g., 15-30 minutes) with varying concentrations of URAT1 inhibitor 10 or a vehicle control in a chloride-free buffer.

- The uptake of radiolabeled [14C]-uric acid is initiated by adding it to the buffer and incubating for a defined period (e.g., 10-20 minutes) at 37°C.

- The uptake is terminated by rapidly washing the cells with ice-cold buffer.

- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

- The URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells.

- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (HepG2 Cells)

This assay assesses the potential of a compound to cause cell death in a human liver cell line.

1. Cell Culture:

- HepG2 cells are cultured in a suitable medium (e.g., EMEM) supplemented with fetal bovine serum and antibiotics.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

- HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

- Cells are treated with various concentrations of URAT1 inhibitor 10 or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

- A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

- After a short incubation, the absorbance or luminescence is measured using a plate reader.

- Cell viability is expressed as a percentage of the vehicle-treated control.

- The IC50 value, the concentration at which 50% of cell viability is lost, is calculated.

Potassium Oxonate-Induced Hyperuricemia Mouse Model (In Vivo)

This animal model is used to evaluate the in vivo efficacy of compounds in reducing serum uric acid levels.

1. Animal Model Induction:

- Male mice (e.g., Kunming or C57BL/6) are used.

- Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor. This is typically done via intraperitoneal injection or oral gavage for several consecutive days. In some protocols, a purine-rich diet or hypoxanthine is also administered to further elevate uric acid levels.

2. Drug Administration:

- URAT1 inhibitor 10 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

- The inhibitor is administered orally (p.o.) to the hyperuricemic mice at a specified dose and frequency (e.g., 10 mg/kg, once daily for 7 days). A vehicle control group and a positive control group (e.g., treated with a known URAT1 inhibitor like lesinurad) are included.

3. Sample Collection and Analysis:

- Blood samples are collected from the mice at the end of the treatment period.

- Serum is separated by centrifugation.

- Serum uric acid levels are measured using a commercial uric acid assay kit.

- The percentage reduction in serum uric acid is calculated by comparing the treated groups to the vehicle control group.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to URAT1 function and the evaluation of its inhibitors.

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Caption: General experimental workflow for the discovery and evaluation of URAT1 inhibitors.

References

In Vitro Characterization of URAT1 Inhibitor 10: A Technical Guide

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in regulating serum uric acid levels.[1] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of uric acid from urine back into the bloodstream.[1] This function makes it a prime therapeutic target for treating hyperuricemia and gout, as its inhibition promotes the excretion of uric acid.[1][2] URAT1 inhibitor 10 (also known as Compound 23a) is a potent inhibitor of this transporter.[3] This document provides a detailed overview of its in vitro characterization, including its inhibitory activity, selectivity, and cytotoxicity, along with the experimental protocols used for its evaluation.

Data Presentation: Quantitative Analysis

The in vitro efficacy and safety profile of URAT1 inhibitor 10 has been quantified through a series of biochemical and cell-based assays. The data is summarized below.

Table 1: Inhibitory Activity and Selectivity

| Target | Assay Type | Cell Line | IC50 |

| URAT1 | Uric Acid Uptake | - | 0.052 µM[3] |

| OAT1 | OAT1 Activity | MDCK-hOAT1 | 9.17 µM[3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity Profile

| Cell Line | Assay Type | Duration | IC50 |

| HepG2 | Cytotoxicity | - | > 64 µg/mL[3] |

HepG2 is a human liver cancer cell line commonly used for in vitro toxicology studies.

Table 3: Anti-inflammatory Activity

| Cell Line | Target | Inhibition Rate (IR) | Conditions |

| RAW264.7 | IL-6 | 25.6%[3] | 24 hours[3] |

RAW264.7 is a murine macrophage cell line used to study inflammation. IL-6 (Interleukin-6) is a pro-inflammatory cytokine.

Mandatory Visualizations

Mechanism of Action: URAT1 Inhibition

Experimental Workflow: URAT1 Inhibition Assay

Logical Relationship: Inhibitor Selectivity Profile

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols below are representative of standard in vitro assays used to characterize URAT1 inhibitors.

URAT1 Inhibition Assay (Cell-Based Uric Acid Uptake)

This assay measures the ability of a compound to inhibit the uptake of uric acid into cells engineered to express the human URAT1 transporter.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1).

-

Reagents:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

[¹⁴C]-labeled uric acid.

-

URAT1 Inhibitor 10 (test compound) and positive control (e.g., Benzbromarone).

-

Ice-cold wash buffer.

-

Cell lysis buffer.

-

Scintillation fluid.

-

-

Protocol:

-

Cell Culture: hURAT1-HEK293 cells are seeded into 96-well plates and cultured until they form a confluent monolayer.[4]

-

Compound Preparation: A serial dilution of URAT1 inhibitor 10 is prepared in the assay buffer.

-

Pre-incubation: The cell monolayer is washed twice with assay buffer. Subsequently, the cells are pre-incubated with different concentrations of the inhibitor for approximately 10-15 minutes at 37°C.[5]

-

Uptake Initiation: The uptake reaction is started by adding assay buffer containing a fixed concentration of [¹⁴C]-uric acid to each well. The incubation period is kept short (e.g., 5-20 minutes) to measure the initial rate of transport.[4][5]

-

Uptake Termination: The reaction is stopped by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer.

-

Quantification: The cells are lysed, and the lysate is mixed with scintillation fluid. The amount of intracellular [¹⁴C]-uric acid is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each concentration is calculated relative to a vehicle control (0% inhibition) and a background control (100% inhibition). The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

OAT1 Selectivity Assay

This assay is performed to determine the inhibitor's activity against other organic anion transporters, such as OAT1, to assess its selectivity.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably expressing human OAT1 (hOAT1).[3]

-

Protocol: The methodology is analogous to the URAT1 inhibition assay, but it utilizes the hOAT1-expressing cell line and a known OAT1 substrate (e.g., para-aminohippurate, PAH) instead of uric acid. The ability of URAT1 inhibitor 10 to block the uptake of the radiolabeled OAT1 substrate is measured to determine its IC50 value for OAT1.[3]

Cytotoxicity Assay

This assay assesses the potential of the compound to cause cell death.

-

Cell Line: HepG2 (human hepatocellular carcinoma) cells.[3]

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

-

Protocol:

-

Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Incubation: Cells are treated with a range of concentrations of URAT1 inhibitor 10 for an extended period (e.g., 24-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 for cytotoxicity is the concentration that reduces cell viability by 50%. For URAT1 inhibitor 10, this value was found to be greater than 64 µg/mL.[3]

-

IL-6 Inhibition Assay

This assay measures the anti-inflammatory properties of the compound by quantifying its effect on the production of the cytokine IL-6 in immune cells.

-

Cell Line: RAW264.7 (murine macrophage) cells.[3]

-

Reagents:

-

Lipopolysaccharide (LPS) to stimulate inflammation.

-

URAT1 Inhibitor 10.

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit for murine IL-6.

-

-

Protocol:

-

Cell Culture and Treatment: RAW264.7 cells are plated and treated with URAT1 inhibitor 10 for a short period before being stimulated with LPS to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours to allow for the production and secretion of IL-6 into the culture supernatant.[3]

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of IL-6 in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The inhibition rate is calculated by comparing the IL-6 levels in inhibitor-treated wells to those in LPS-stimulated wells without the inhibitor. URAT1 inhibitor 10 demonstrated a moderate inhibition of 25.6%.[3]

-

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. URAT1 inhibitor 10_TargetMol [targetmol.com]

- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

URAT1 Inhibitor 10: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile and experimental methodologies related to URAT1 inhibitor 10, also identified as compound 23a. The information is compiled from publicly available data and established scientific literature to support research and development efforts in the field of hyperuricemia and gout treatment.

Core Selectivity and Potency

URAT1 inhibitor 10 has emerged as a potent inhibitor of the human urate transporter 1 (URAT1), a key protein involved in the reabsorption of uric acid in the kidneys. The compound demonstrates significant potency and a favorable selectivity profile against the closely related organic anion transporter 1 (OAT1).

Table 1: In Vitro Potency and Selectivity of URAT1 Inhibitor 10

| Target | IC50 Value (μM) | Fold Selectivity (vs. OAT1) |

| Human URAT1 | 0.052[1] | ~176-fold |

| Human OAT1 | 9.17[1] | - |

Note: The IC50 value represents the concentration of the inhibitor required to block 50% of the transporter's activity in vitro.

Beyond its primary targets, URAT1 inhibitor 10 has been evaluated for other potential off-target effects to assess its safety and specificity.

Table 2: Additional In Vitro Activity and Cytotoxicity

| Assay | Endpoint | Result |

| Interleukin-6 (IL-6) Inhibition | Inhibition Rate (IR) | 25.6% at 24 hours in RAW264.7 cells |

| Cytotoxicity | IC50 | > 64 μg/mL in HepG2 cells |

| hERG K+ Channel Inhibition | - | No inhibition observed |

Experimental Methodologies

While the specific, detailed protocols used for generating the data on URAT1 inhibitor 10 are contained within proprietary research, this section outlines highly standardized and representative methodologies for the key assays cited. These protocols are based on established practices in the field of transporter biology and drug discovery.

URAT1 Inhibition Assay (HEK293-based)

This assay is designed to measure the ability of a compound to inhibit the uptake of a labeled substrate, typically [¹⁴C]-uric acid, into cells engineered to express the human URAT1 transporter.

Workflow:

Figure 1: A representative workflow for a cell-based URAT1 inhibition assay.

Detailed Steps:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid expressing the full-length human URAT1 (SLC22A12) gene are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well microplates and allowed to adhere and form a monolayer.

-

Compound Incubation: The cell monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). Subsequently, cells are pre-incubated for a short period (e.g., 10-30 minutes) with varying concentrations of URAT1 inhibitor 10 or a vehicle control.

-

Substrate Addition: The assay is initiated by adding a solution containing a fixed concentration of [¹⁴C]-labeled uric acid.

-

Uptake and Termination: The cells are incubated for a specific duration to allow for substrate uptake. The uptake is then terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Lysis and Detection: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

OAT1 Inhibition Assay (MDCK-based)

A similar principle is applied to assess the inhibitory activity against the organic anion transporter 1 (OAT1). Madin-Darby Canine Kidney (MDCK) cells are often used for this purpose as they provide a good model for polarized epithelial transport.

Workflow:

Figure 2: A generalized workflow for an OAT1 inhibition assay using a polarized cell model.

Detailed Steps:

-

Cell Culture: MDCK cells stably expressing human OAT1 are cultured on permeable filter supports to allow for the formation of a polarized monolayer, mimicking the in vivo orientation of the transporter.

-

Compound and Substrate Addition: The experimental procedure is similar to the URAT1 assay, with the inhibitor and a specific radiolabeled OAT1 substrate (e.g., [³H]-para-aminohippurate) being added to the appropriate side of the monolayer (apical or basolateral, depending on the experimental design).

-

Analysis: The subsequent steps of termination, lysis, and scintillation counting are performed as described for the URAT1 assay to determine the IC50 value.

Signaling and Transport Pathway Context

URAT1 is a critical component of the renal urate transport system. Its inhibition is a primary strategy for reducing serum uric acid levels.

Figure 3: The role of URAT1 in renal urate reabsorption and the mechanism of its inhibition.

This diagram illustrates that URAT1 mediates the reabsorption of uric acid from the tubular lumen back into the renal proximal tubule cells. This uric acid is then transported into the bloodstream via other transporters like GLUT9. URAT1 inhibitor 10 blocks this initial reabsorption step, thereby promoting the excretion of uric acid in the urine and lowering serum uric acid levels. The selectivity of URAT1 inhibitor 10 is crucial to avoid unintended effects on other transporters like OAT1 and OAT3, which are involved in the transport of other endogenous and exogenous substances.

References

A Deep Dive into URAT1 Inhibitor 10: A Comparative Analysis Against Other SLC22A12 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of URAT1 inhibitor 10 with other prominent SLC22A12 inhibitors. We will delve into their inhibitory potency, selectivity, and clinical profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and assay workflows.

Introduction to URAT1 and Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the proximal tubules of the kidneys.[1] Consequently, inhibiting URAT1 is a key therapeutic strategy for increasing uric acid excretion and lowering serum uric acid levels.[1] A variety of URAT1 inhibitors have been developed, each with distinct pharmacological properties. This guide focuses on a comparative analysis of "URAT1 inhibitor 10" against other established SLC22A12 inhibitors.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy and safety of a URAT1 inhibitor are largely determined by its potency towards URAT1 and its selectivity over other renal transporters, such as Organic Anion Transporters (OAT1, OAT3), Glucose Transporter 9 (GLUT9), and ATP-binding cassette super-family G2 (ABCG2). Off-target inhibition can lead to undesirable side effects. The following table summarizes the in vitro inhibitory activities of URAT1 inhibitor 10 and other key SLC22A12 inhibitors.

| Inhibitor | URAT1 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | GLUT9 IC50 (µM) | ABCG2 IC50 (µM) | Reference(s) |

| URAT1 inhibitor 10 | 0.052 | 9.17 | - | - | - | [2] |

| Lesinurad | 7.3 | >100 | >100 | - | - | [2] |

| Verinurad | 0.025 | - | - | - | - | [2] |

| Benzbromarone | 0.28 | - | - | - | - | [3] |

| Probenecid | 165 | - | - | - | - | [4] |

| Dotinurad | 0.0372 | 4.08 | 1.32 | - | 4.16 | [4] |

| KPH2f | 0.24 | 32.14 | - | 9.37 | 26.74 | [2] |

Clinical Development and Efficacy Overview

The clinical utility of URAT1 inhibitors is determined by their ability to effectively lower serum uric acid (sUA) levels in patients with hyperuricemia and gout. The following table summarizes key clinical trial findings for several SLC22A12 inhibitors.

| Inhibitor | Phase of Development | Key Efficacy Findings | Key Safety/Tolerability Findings | Reference(s) |

| URAT1 inhibitor 10 | Preclinical | In a mouse model of hyperuricemia, a 10 mg/kg oral dose resulted in a 53.9% reduction in serum uric acid. | Low cytotoxicity observed in HepG2 cells (IC50 > 64 µg/mL). | [2] |

| Lesinurad | Approved (in combination) | In Phase 3 trials, lesinurad (200 mg) in combination with a xanthine oxidase inhibitor (XOI) significantly increased the proportion of patients achieving target sUA levels (<6.0 mg/dL) compared to XOI alone.[5][6] | Generally well-tolerated in combination therapy. Monotherapy with 400 mg was associated with a higher incidence of renal-related adverse events, including elevations in serum creatinine.[7][8] | [5][6][7][8][9] |

| Verinurad | Phase 2 | Monotherapy resulted in significant, dose-dependent reductions in sUA levels in patients with gout and asymptomatic hyperuricemia.[10][11][12] Combination with allopurinol or febuxostat showed greater sUA lowering than the respective XOI alone.[13][14] | Monotherapy was associated with an increased frequency of renal-related adverse events. Combination therapies were generally well-tolerated.[10][11][12][13][14] | [10][11][12][13][14] |

| Benzbromarone | Marketed (in some countries) | Demonstrated superior sUA lowering compared to low-dose febuxostat in a randomized controlled trial.[1][15][16] Long-term treatment showed a 54% average decrease in sUA.[17] | Associated with a risk of severe hepatotoxicity, which has limited its availability in some countries.[1] | [1][15][16][17][18][19] |

| Probenecid | Marketed | Moderate efficacy in lowering sUA as monotherapy or in combination with allopurinol.[20][21][22][23] | Generally well-tolerated, but can be associated with gastrointestinal side effects and an increased risk of kidney stones.[24] | [20][21][22][23][24] |

| Dotinurad | Marketed (in Japan) | Non-inferior to benzbromarone and febuxostat in lowering sUA levels in Phase 3 trials.[19][25] Long-term administration demonstrated sustained efficacy.[26][27] | Favorable safety and tolerability profile observed in clinical trials.[19][25][26][27][28] | [19][25][26][27][28] |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the renal urate transport pathway and a typical in vitro URAT1 inhibition assay workflow.

Caption: Renal urate transport pathway in the proximal tubule.

Caption: Workflow for an in vitro URAT1 inhibition assay.

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This protocol is a generalized procedure based on methodologies described in the literature for assessing the inhibitory activity of compounds against the URAT1 transporter.[29][30][31][32][33]

1. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably or transiently expressing human URAT1 (SLC22A12) are used.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and grown until they reach about 80% confluency.[29]

2. Compound Incubation:

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Krebs-Ringer buffer, pH 7.4).

-

Cells are then pre-incubated for 30 minutes at 37°C with the transport buffer containing various concentrations of the test inhibitor (e.g., URAT1 inhibitor 10) or vehicle control.[29][32][33]

3. Uric Acid Uptake:

-

The pre-incubation solution is removed, and the uptake is initiated by adding a transport buffer containing a fixed concentration of [14C]-labeled uric acid (e.g., 750 µM).[29][32][33]

-

The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for uric acid uptake.[29][32][33]

4. Termination and Lysis:

-

The uptake is terminated by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

5. Measurement and Analysis:

-

The amount of intracellular [14C]-uric acid is quantified using a scintillation counter.

-

The protein concentration in each well is determined using a standard method (e.g., BCA assay) to normalize the uric acid uptake.

-

The URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cytotoxicity Assay in HepG2 Cells

This protocol outlines a common method for assessing the cytotoxicity of a compound using the human hepatoma cell line, HepG2, as described in various sources.[34][35][36][37][38]

1. Cell Culture and Plating:

-

HepG2 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 humidified incubator.[35]

-

Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to attach overnight.[37]

2. Compound Treatment:

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., URAT1 inhibitor 10) or vehicle control.

-

The cells are then incubated for a specified duration, typically 24, 48, or 72 hours.[34]

3. Viability Assessment:

-

Cell viability is assessed using a suitable method, such as the MTT, MTS, or CellTiter-Glo® assay.

-

For MTT/MTS assay: The reagent is added to each well and incubated for a few hours. The resulting formazan product is solubilized, and the absorbance is measured at a specific wavelength.

-

For CellTiter-Glo® assay: The reagent, which measures ATP levels as an indicator of cell viability, is added to each well, and luminescence is measured.[34]

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The half-maximal inhibitory concentration (IC50) for cytotoxicity is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

URAT1 inhibitor 10 demonstrates high potency for URAT1 in preclinical studies, with an IC50 value that is competitive with other selective URAT1 inhibitors like verinurad and dotinurad, and significantly more potent than lesinurad and probenecid. Its selectivity over OAT1 appears favorable. While clinical data for URAT1 inhibitor 10 is not yet available, its promising preclinical profile warrants further investigation. The landscape of SLC22A12 inhibitors is diverse, with each compound presenting a unique balance of efficacy and safety. The continued development of highly potent and selective URAT1 inhibitors like URAT1 inhibitor 10 holds promise for providing improved therapeutic options for the management of hyperuricemia and gout.

References

- 1. Benzbromarone Tops Febuxostat for Gout? [medscape.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - Drugs in Context [drugsincontext.com]

- 6. Lesinurad in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Lesinurad monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. rmdopen.bmj.com [rmdopen.bmj.com]

- 14. Verinurad combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Considering Benzbromarone as First-Line Therapy for Gout - The Rheumatologist [the-rheumatologist.org]

- 16. Comparison of the efficacy and safety of benzbromarone and febuxostat in gout and hyperuricemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ten years' experience with benzbromarone in the management of gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Superiority of low dose benzbromarone add-on to low dose febuxostat compared to febuxostat monotherapy in gout with combined-type hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jwatch.org [jwatch.org]

- 22. Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population | The Journal of Rheumatology [jrheum.org]

- 23. researchgate.net [researchgate.net]

- 24. Cardiovascular Risks of Probenecid vs. Allopurinol for Gout - American College of Cardiology [acc.org]

- 25. tandfonline.com [tandfonline.com]

- 26. Open-label study of long-term administration of dotinurad in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pubcompare.ai [pubcompare.ai]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. reframeDB [reframedb.org]

- 35. tripod.nih.gov [tripod.nih.gov]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 38. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for URAT1 Inhibitor 10

These application notes provide a summary of the inhibitory activity and experimental protocols for a selective URAT1 inhibitor, designated as URAT1 inhibitor 10 (also referred to as Compound 23a). This document is intended for researchers, scientists, and drug development professionals investigating novel treatments for hyperuricemia and gout.

Overview of URAT1 Inhibitor 10

URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a crucial transporter in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the bloodstream.[1][2] Inhibition of URAT1 is a validated therapeutic strategy to increase uric acid excretion and lower serum uric acid levels, thereby addressing the root cause of hyperuricemia and preventing gout flare-ups.[1][3][4] URAT1 inhibitor 10 is a potent and orally efficacious inhibitor of URAT1.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of URAT1 inhibitor 10.

Table 1: In Vitro Inhibitory Activity [5]

| Target | Cell Line | IC50 (µM) |

| URAT1 | - | 0.052 |

| OAT1 | MDCK-hOAT1 | 9.17 |

Table 2: In Vitro Anti-inflammatory Activity [5]

| Cell Line | Cytokine | Inhibition Rate (%) | Concentration (µM) | Incubation Time (hours) |

| RAW264.7 | IL-6 | 25.6 | - | 24 |

Table 3: In Vitro Cytotoxicity [5]

| Cell Line | IC50 (µg/mL) |

| HepG2 | > 64 |

Table 4: In Vivo Efficacy in a Hyperuricemic Mouse Model [5]

| Animal Model | Treatment | Dosage (mg/kg, p.o.) | Duration | Serum Uric Acid Reduction (%) |

| Potassium Oxonate-induced Hyperuricemic Mice | URAT1 inhibitor 10 | 10 | 7 days | 53.9 |

| Potassium Oxonate-induced Hyperuricemic Mice | Lesinurad (positive control) | 10 | 7 days | Comparable to URAT1 inhibitor 10 |

Signaling Pathway

The mechanism of action of URAT1 inhibitors involves the blockade of uric acid reabsorption in the proximal tubules of the kidneys.

References

- 1. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 2. researchgate.net [researchgate.net]

- 3. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for URAT1 Inhibitor Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate inhibitors of the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a key protein in the renal reabsorption of uric acid and a primary target for the development of drugs to treat hyperuricemia and gout.[1][2]

Uricosuric agents that inhibit URAT1 block the reabsorption of uric acid in the kidneys, leading to its increased excretion in urine and a subsequent reduction of serum uric acid levels.[1] This document outlines two common methodologies for assessing the potency and efficacy of URAT1 inhibitors in a cellular context: a non-isotopic uric acid uptake assay and a more sensitive liquid chromatography-mass spectrometry (LC-MS/MS)-based method.

Data Presentation: Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known URAT1 inhibitors, providing a benchmark for comparison of novel compounds.

| Compound | Cell Line | Assay Method | IC50 (µM) | Reference |

| Dotinurad | HEK293 | Uric Acid Uptake | 0.0372 | [3] |

| Benzbromarone | URAT1-HEK293 | Non-isotopic Uric Acid Uptake | 0.44 | [4] |

| Benzbromarone | HEK293T | 6-CFL Fluorescent Substrate | 4.96 | [5] |

| Lesinurad | HEK293 | Uric Acid Uptake | 0.190 | [3] |

| Lesinurad | URAT1-HEK293 | [14C]-Uric Acid Uptake | 3.5 | [6] |

| Lesinurad | HEK293T | 6-CFL Fluorescent Substrate | 75.36 | [5] |

| Probenecid | HEK293 | Uric Acid Uptake | 30.0 | [3] |

| Probenecid | HEK293T | 6-CFL Fluorescent Substrate | 1643.33 | [5] |

| SHR4640 | URAT1-HEK293 | Non-isotopic Uric Acid Uptake | 0.13 | [4] |

| CC18002 | URAT1-HEK293 | Non-isotopic Uric Acid Uptake | 1.69 | [2][4] |

URAT1 Protein Interaction and Localization

URAT1's function is not solely dependent on its transporter activity but also on its correct localization and stabilization at the apical membrane of renal proximal tubule cells. This is mediated by scaffolding proteins containing PDZ domains. The primary interacting partner for human URAT1 is PDZ domain-containing protein 1 (PDZK1, also known as NHERF3).[7][8][9][10] The interaction between the C-terminal PDZ motif of URAT1 and the PDZ1 and PDZ4 domains of PDZK1 is crucial for enhancing urate transport activity by increasing the surface expression of URAT1.[7][9][10][11] While the related protein NHERF1 has been suggested to interact with murine Urat1, its interaction with human URAT1 is significantly weaker.[7][8]

References

- 1. An LC-MS/MS- and hURAT1 cell-based approach for screening of uricosuric agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. The multivalent PDZ domain-containing protein PDZK1 regulates transport activity of renal urate-anion exchanger URAT1 via its C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for URAT1 Inhibitor 10 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1][2] Primarily located on the apical membrane of proximal tubule epithelial cells in the kidneys, it plays a significant role in maintaining uric acid homeostasis.[1][2] Inhibition of URAT1 is a key therapeutic strategy for managing hyperuricemia, a condition characterized by elevated serum uric acid levels, which is a primary factor in the development of gout.[1] URAT1 inhibitors work by blocking the reabsorption of uric acid in the kidneys, thereby increasing its excretion in urine and lowering serum uric acid levels.[3]

URAT1 inhibitor 10 is a potent and selective inhibitor of URAT1 with an in vitro IC50 of 0.052 μM. It demonstrates high selectivity over OAT1 (Organic Anion Transporter 1), with an IC50 of 9.17 μM.[4] In vivo studies have shown its efficacy in reducing serum uric acid levels in animal models of hyperuricemia.[4]

These application notes provide a summary of the in vivo efficacy of URAT1 inhibitor 10 and detailed protocols for its evaluation in a potassium oxonate-induced hyperuricemia mouse model.

Data Presentation

In Vivo Efficacy of URAT1 Inhibitor 10

| Compound | Animal Model | Dosage | Duration | Efficacy | Reference |

| URAT1 Inhibitor 10 | Potassium Oxonate-Induced Hyperuricemic Mice | 10 mg/kg (p.o.), once daily | 7 days | 53.9% reduction in serum uric acid | [4] |

| Lesinurad (Positive Control) | Potassium Oxonate-Induced Hyperuricemic Mice | 10 mg/kg (p.o.), once daily | 7 days | Comparable reduction in serum uric acid to URAT1 Inhibitor 10 | [4] |

In Vitro Potency and Selectivity

| Target | IC50 |

| URAT1 | 0.052 μM |

| OAT1 | 9.17 μM |

Experimental Protocols

Potassium Oxonate-Induced Hyperuricemia Mouse Model

This protocol describes the induction of hyperuricemia in mice using potassium oxonate, a uricase inhibitor, to evaluate the efficacy of URAT1 inhibitor 10.

Materials:

-

Male Kunming mice (or other suitable strain, e.g., C57BL/6), 6-8 weeks old, weighing 20-25g

-

Potassium Oxonate (PO)

-

Hypoxanthine (optional, to enhance hyperuricemia)

-

URAT1 Inhibitor 10

-

Vehicle for oral administration (e.g., 0.5% Sodium Carboxymethylcellulose (CMC-Na) or a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS)[4][5]

-

Positive control (e.g., Lesinurad or Benzbromarone)

-

Blood collection supplies (e.g., retro-orbital capillary tubes, microcentrifuge tubes)

-

Analytical equipment for serum uric acid measurement (e.g., HPLC-UV or a commercial uric acid assay kit)[6][7]

Procedure:

-

Animal Acclimatization: Acclimate mice for at least one week before the experiment with free access to standard chow and water.

-

Group Allocation: Randomly divide the mice into the following groups (n=8-10 mice per group):

-

Normal Control (NC) group: Receive vehicle only.

-

Hyperuricemic Model (HUA) group: Receive vehicle and potassium oxonate.

-

URAT1 Inhibitor 10 group: Receive URAT1 inhibitor 10 and potassium oxonate.

-

Positive Control group: Receive the positive control drug and potassium oxonate.

-

-

Induction of Hyperuricemia:

-

Dissolve potassium oxonate in a suitable vehicle (e.g., 0.5% CMC-Na).

-

Administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal (i.p.) injection or oral gavage (p.o.) one hour before the administration of the test compound.[5][8] This is done daily for the duration of the study.

-

(Optional) To further increase serum uric acid levels, hypoxanthine (e.g., 250-300 mg/kg, p.o.) can be co-administered with potassium oxonate.[5]

-

-

Drug Administration:

-

Prepare a formulation of URAT1 inhibitor 10 at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 μL, the working solution concentration is 2 mg/mL). A suggested vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[4]

-

Administer URAT1 inhibitor 10 (10 mg/kg, p.o.) or the positive control (e.g., Lesinurad, 10 mg/kg, p.o.) once daily for seven consecutive days.[4] The vehicle is administered to the NC and HUA groups.

-

-

Blood Sample Collection:

-

On the eighth day, one hour after the final drug administration, collect blood samples from the retro-orbital plexus under light anesthesia.

-

To ensure accurate uric acid measurement, it is crucial to immediately process the blood to separate the plasma or serum to avoid false elevations.[9]

-

-

Serum Uric Acid Measurement:

-

Data Analysis:

-

Calculate the mean serum uric acid levels for each group.

-

Determine the percentage reduction in serum uric acid for the treatment groups compared to the HUA group.

-

Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

-

Visualizations

Signaling Pathway of URAT1-Mediated Uric Acid Reabsorption

Caption: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of URAT1 Inhibitor 10.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating the in vivo efficacy of URAT1 Inhibitor 10.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]

- 4. URAT1 inhibitor 10_TargetMol [targetmol.com]

- 5. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. False in vitro and in vivo elevations of uric acid levels in mouse blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: URAT1 Inhibitor 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1] Located predominantly in the proximal tubules of the kidneys, URAT1 is responsible for the reabsorption of uric acid from urine back into the bloodstream.[1] In conditions such as hyperuricemia, an excess of uric acid in the blood, the activity of URAT1 can be a contributing factor, leading to the formation of urate crystals and the painful condition known as gout.[1]

URAT1 inhibitors function by blocking the action of this transporter, thereby increasing the excretion of uric acid in the urine and lowering its concentration in the blood.[1] This mechanism of action makes URAT1 a prime target for the development of therapeutics for hyperuricemia and gout.[2] "URAT1 inhibitor 10," also identified as "Compound 23a," is a potent inhibitor of URAT1 with demonstrated oral efficacy and low cytotoxicity.[3] These application notes provide an overview of its biological activity, along with protocols for its solubility determination and in vitro evaluation.

Physicochemical and Biological Properties

Table 1: In Vitro Inhibitory Activity of URAT1 Inhibitor 10 [3]

| Target | Cell Line | IC50 (µM) |

| URAT1 | - | 0.052 |

| OAT1 | MDCK-hOAT | 9.17 |

Table 2: In Vitro Cytotoxicity of URAT1 Inhibitor 10 [3]

| Cell Line | Assay Duration | IC50 (µg/mL) |

| HepG2 | - | > 64 |

Table 3: In Vivo Efficacy of URAT1 Inhibitor 10 [3]

| Animal Model | Dosage | Treatment Duration | Result |

| Potassium oxonate-induced hyperuricemic mice | 10 mg/kg (p.o.), once daily | 7 days | 53.9% reduction in serum uric acid |

Preparation of URAT1 Inhibitor 10

The specific chemical synthesis protocol for "URAT1 inhibitor 10" (Compound 23a) is not publicly available in the reviewed literature. For research purposes, the compound can be acquired from commercial suppliers.

Preparation of Stock Solutions

For in vitro assays, a stock solution of URAT1 inhibitor 10 is typically prepared in dimethyl sulfoxide (DMSO). Due to the poorly aqueous soluble nature of many small molecule inhibitors, careful preparation is required to ensure accurate and reproducible results.

Protocol for Stock Solution Preparation:

-

Weigh the desired amount of URAT1 inhibitor 10 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

To aid dissolution, the solution can be gently warmed (e.g., to 37°C) and sonicated in an ultrasonic bath.

-

Visually inspect the solution to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of In Vivo Formulation

A common formulation for oral administration in preclinical animal models involves a vehicle composed of DMSO, PEG300, Tween 80, and saline.

Protocol for In Vivo Formulation (Example for 10 mg/kg dosage):

-

Prepare a stock solution of URAT1 inhibitor 10 in DMSO (e.g., 40 mg/mL).

-

To prepare the final dosing solution (e.g., 2 mg/mL), mix the following components in order:

-

5% DMSO (from the 40 mg/mL stock)

-

30% PEG300

-

5% Tween 80

-

60% Saline or PBS

-

-

Ensure the solution is clear and homogenous before administration. If precipitation occurs, gentle warming and vortexing may be required.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Add an excess amount of URAT1 inhibitor 10 powder to a known volume of the test solvent (e.g., DMSO, ethanol, water, or a relevant biological buffer) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow any undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended.

-

Quantify the concentration of URAT1 inhibitor 10 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

References

Application Notes and Protocols for URAT1 Inhibitor 10 in Gout Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in regulating sUA levels by reabsorbing uric acid from the renal tubules back into the bloodstream.[2][3] Inhibition of URAT1 is a key therapeutic strategy for managing hyperuricemia and gout by promoting the excretion of uric acid.[4]

URAT1 inhibitor 10, also identified as Compound 23a and TD-3, is a potent and selective inhibitor of URAT1.[5][6] Preclinical studies have demonstrated its efficacy in lowering sUA levels in animal models of hyperuricemia, suggesting its potential as a therapeutic agent for gout.[6] These application notes provide detailed protocols for in vivo evaluation of URAT1 inhibitor 10 in a mouse model of hyperuricemia and summarize its key pharmacological data.

Mechanism of Action

URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells.[7] It mediates the reabsorption of filtered uric acid from the tubular lumen back into the circulation in exchange for intracellular anions.[2] By blocking this transporter, URAT1 inhibitor 10 prevents the reabsorption of uric acid, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[7] This mechanism of action helps to prevent the formation of monosodium urate crystals in the joints and tissues, which are the hallmark of gout.[1]

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for URAT1 inhibitor 10.

Table 1: In Vitro Activity of URAT1 Inhibitor 10

| Parameter | Value | Cell Line | Reference |

| URAT1 IC50 | 0.052 µM | Not Specified | [6] |

| OAT1 IC50 | 9.17 µM | MDCK-hOAT1 | [6] |

| IL-6 Inhibition | 25.6% (at 5 µM) | RAW264.7 | [6] |

| Cytotoxicity (IC50) | > 64 µg/mL | HepG2 | [6] |

Table 2: In Vivo Efficacy of URAT1 Inhibitor 10 in a Hyperuricemic Mouse Model

| Animal Model | Treatment | Dosage | Route | Duration | % sUA Reduction | Reference |

| Potassium Oxonate-Induced Hyperuricemic Mice | URAT1 Inhibitor 10 | 10 mg/kg | p.o. | 7 days | 53.9% | [6] |

| Potassium Oxonate-Induced Hyperuricemic Mice | Lesinurad (Positive Control) | 10 mg/kg | p.o. | 7 days | Not Specified | [6] |

Experimental Protocols

In Vivo Hyperuricemia Gout Model

This protocol describes the induction of hyperuricemia in mice using potassium oxonate, a uricase inhibitor, to study the efficacy of URAT1 inhibitor 10.

Materials:

-

Male Kunming mice (or other suitable strain), 6-8 weeks old

-

Potassium Oxonate (Sigma-Aldrich, or equivalent)

-

Hypoxanthine (Sigma-Aldrich, or equivalent)

-

URAT1 Inhibitor 10

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Positive control (e.g., Lesinurad)

-

Sterile saline

-

Gavage needles

-

Insulin syringes

-

Blood collection tubes (e.g., heparinized or serum separator tubes)

-

Centrifuge

-

Uric acid assay kit

Procedure:

-

Animal Acclimatization:

-

House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

-

Provide standard chow and water ad libitum.

-

-

Hyperuricemia Induction:

-

Prepare a suspension of potassium oxonate in sterile saline.

-

Prepare a suspension of hypoxanthine in the vehicle solution.

-

Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg) via intraperitoneal (i.p.) injection one hour before the administration of hypoxanthine.[1]

-

Administer hypoxanthine (e.g., 300 mg/kg) orally (p.o.) by gavage.[1]

-

This induction procedure should be performed daily for the duration of the study (e.g., 7 days).

-

-

Treatment Groups:

-

Randomly divide the hyperuricemic mice into the following groups (n=8-10 per group):

-

Vehicle Control: Receive the vehicle solution.

-

URAT1 Inhibitor 10: Receive URAT1 inhibitor 10 (e.g., 10 mg/kg) suspended in the vehicle.

-

Positive Control: Receive a known URAT1 inhibitor like Lesinurad (e.g., 10 mg/kg) suspended in the vehicle.

-

-

-

Drug Administration:

-

Administer the respective treatments orally by gavage once daily for the duration of the study (e.g., 7 days).

-

The treatment should be administered at a consistent time each day.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period (e.g., on day 8, 2 hours after the last administration), collect blood samples from the retro-orbital plexus or by cardiac puncture under anesthesia.

-

Allow the blood to clot at room temperature and then centrifuge to separate the serum.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean ± standard deviation (SD) or standard error of the mean (SEM) for the sUA levels in each group.

-

Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the sUA levels between the treatment groups and the vehicle control group.

-

Calculate the percentage reduction in sUA for the treatment groups relative to the vehicle control group.

-

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should adapt these protocols to their specific experimental needs and adhere to all applicable institutional and national guidelines for animal care and use.

References

- 1. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology of Hyperuricemia and Urate-Lowering Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]

- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2016-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of URAT1 Inhibitors

Introduction

Urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a primary target for the treatment of hyperuricemia and gout.[1][2][3][4] Lesinurad, a selective URAT1 inhibitor, reduces serum uric acid levels by increasing renal uric acid excretion.[1][5][6] Accurate and precise quantification of URAT1 inhibitors, such as lesinurad, in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, drug development, and quality control.[7][8][9] This document provides detailed application notes and protocols for the quantitative analysis of a representative URAT1 inhibitor, referred to here as URAT1 Inhibitor 10 (based on the well-characterized drug, Lesinurad), using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

URAT1 Signaling Pathway and Inhibition

The following diagram illustrates the role of URAT1 in uric acid reabsorption in the renal proximal tubule and the mechanism of action of URAT1 inhibitors.

Caption: Mechanism of URAT1 Inhibition.

Analytical Methods for Quantification

Two primary methods are detailed for the quantification of URAT1 Inhibitor 10: HPLC-UV for pharmaceutical formulations and LC-MS/MS for biological matrices, offering higher sensitivity and selectivity.

HPLC-UV Method for Pharmaceutical Formulations

This method is suitable for the determination of URAT1 Inhibitor 10 in bulk drug and tablet dosage forms.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 250mm x 4.6mm, 5µm).[10]

-

Mobile Phase: A mixture of phosphate buffer (pH 3.9) and acetonitrile.[10] Another option is a mixture of 0.1% trifluoroacetic acid and methanol (40:60 v/v).[11][12]

-

Detection Wavelength: 252 nm.[10] An alternative is 290 nm.[13]

-

Run Time: 6.0 min.[10]

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the URAT1 Inhibitor 10 reference standard in a suitable solvent (e.g., mobile phase) to obtain a known concentration.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0-150 µg/mL).[10]

-

Sample Preparation (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

-

Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.

-

Filter the solution through a 0.45 µm membrane filter before injection.

-

-

Data Presentation: HPLC-UV Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 1–20 µg/mL | [13] |

| Linearity Range | 0-150 µg/mL | [10] |

| Accuracy (% Recovery) | 100.49% - 100.69% | [11] |

| Retention Time | 2.246 min | [10] |

LC-MS/MS Method for Biological Matrices (Plasma)

This highly sensitive and specific method is ideal for pharmacokinetic studies, requiring the quantification of URAT1 Inhibitor 10 in plasma samples.[8][14]

Experimental Workflow:

Caption: LC-MS/MS Experimental Workflow.

Experimental Protocol:

-

Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[5][14]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Agilent Rapid Resolution HT C18, 3.0 x 100 mm, 1.8 µm) or a HILIC column (e.g., Acquity UPLC HILIC, 100 mm x 2.1, 1.7µm).[5][14]

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile, water, and formic acid.[5][14] For example, methanol-water (70:30, v/v).[8][14]

-

Injection Volume: 5 µL.[14]

-

-

Mass Spectrometry Conditions:

-

Sample Preparation (Liquid-Liquid Extraction):

Data Presentation: LC-MS/MS Method Validation Parameters

| Parameter | Method 1 (Positive Ion Mode) | Method 2 (Negative Ion Mode) | Reference |

| Biological Matrix | Rat Plasma | Rat Plasma | [14],[5] |

| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | [14],[5] |

| Internal Standard | Diazepam | 5-Fluorouracil | [14],[5] |

| Linearity Range | 50 - 50,000 ng/mL | 25 - 9000 ng/mL | [14],[5] |

| Lower Limit of Quantification | 50 ng/mL | 25 ng/mL | [14],[5] |

| Accuracy | Within ±15% of nominal values | Not explicitly stated | [14] |

| Precision (CV%) | ≤15% | Not explicitly stated | [14] |

| Recovery | >85% | Satisfactory | [14],[5] |

Logical Relationships in Method Validation

The validation of an analytical method ensures its reliability for the intended purpose. The following diagram illustrates the relationship between key validation parameters.

Caption: Method Validation Parameter Relationships.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of the URAT1 inhibitor, Lesinurad, in both pharmaceutical and biological samples. The choice of method depends on the specific application, with HPLC-UV being suitable for quality control of drug products and the more sensitive LC-MS/MS method being essential for pharmacokinetic and clinical studies. Proper method validation according to regulatory guidelines is critical to ensure data quality and integrity.

References

- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpbs.com [ijpbs.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

Application Notes: Cell Permeability Assays for URAT1 Inhibitor 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate transporter 1 (URAT1), a member of the SLC22 family of transporters, plays a critical role in regulating serum uric acid levels.[1][2] Primarily located in the proximal tubules of the kidneys, URAT1 is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[3] Elevated uric acid levels, or hyperuricemia, can lead to the formation of urate crystals in joints, causing the painful inflammatory condition known as gout.[2][4][5] Consequently, inhibiting URAT1 is a key therapeutic strategy for managing hyperuricemia and gout.[6][3]

The development of effective oral URAT1 inhibitors, such as the candidate "URAT1 Inhibitor 10," requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. A critical determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. This document provides detailed protocols for assessing the cell permeability of URAT1 Inhibitor 10 using industry-standard in vitro models: the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell-based assays, and the non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are crucial for evaluating passive diffusion, active transport, and efflux liability early in the drug discovery process.

URAT1 Transport and Inhibition Mechanism

URAT1 functions as an electroneutral organic anion exchanger, reabsorbing urate from the renal filtrate in exchange for intracellular anions like lactate or chloride.[1] By blocking this transporter, URAT1 inhibitors prevent urate reabsorption, thereby increasing its excretion in the urine and lowering serum uric acid levels.

Caption: URAT1-mediated urate reabsorption and its blockage by an inhibitor.

Permeability Assay Principles

-